molecular formula C18H14ClNO2 B1420593 2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-41-0

2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420593
CAS RN: 1160254-41-0
M. Wt: 311.8 g/mol
InChI Key: KFXSOTGDPVOMDG-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The “2-(3-Methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the second carbon of the quinoline . The “8-methyl” indicates a methyl group attached to the eighth carbon of the quinoline . The “4-carbonyl chloride” suggests a carbonyl chloride group attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the quinoline core. The exact structure would depend on the specific locations of the methoxyphenyl, methyl, and carbonyl chloride groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl, methyl, and carbonyl chloride groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Fluorescence Derivatization in Chromatography :

    • 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound similar to the queried chemical, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).
  • Organometallic Complex Synthesis :

    • Research on 8-methylquinoline, a related compound, led to the synthesis of organorhodium(III) complexes, characterized using spectroscopic methods (Nonoyama, 1974).
  • Synthesis of Novel Compounds :

    • A study described the eco-friendly synthesis of novel derivatives of 1-methylquinolin-2(1H)-one, showcasing a one-pot C–C and C–N bond forming strategy in aqueous solvent without using any metal catalyst (Yadav, Vagh, & Jeong, 2020).
  • Antibacterial Activity of Quinoline Derivatives :

    • Research on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant antibacterial activity against various microorganisms, with Minimum Inhibitory Concentrations ranging from 6 – 12 mg/mL (Osarumwense, 2022).
  • Inhibition of Tubulin Polymerization :

    • Methoxy-substituted 3-formyl-2-phenylindoles, which include methoxyphenyl groups similar to the queried compound, have shown potential in inhibiting tubulin polymerization and displaying cytostatic activity in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
  • Crystal Structure Analysis :

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-5-3-8-14-15(18(19)21)10-16(20-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXSOTGDPVOMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195564
Record name 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-41-0
Record name 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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